molecular formula C11H24N2O2 B3092268 tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate CAS No. 122632-07-9

tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate

Cat. No. B3092268
CAS RN: 122632-07-9
M. Wt: 216.32 g/mol
InChI Key: FKJWKSFJVZBEEB-UHFFFAOYSA-N
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Description

“tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate” is a chemical compound with the CAS Number: 122632-07-9 . It has a molecular weight of 216.32 . The IUPAC name for this compound is tert-butyl methyl (4- (methylamino)butyl)carbamate . It is stored in a dark place, sealed in dry, at 2-8C . The compound is available in liquid or solid or semi-solid or lump form .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H24N2O2/c1-11(2,3)15-10(14)13(5)9-7-6-8-12-4/h12H,6-9H2,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “this compound” can be liquid, solid, semi-solid, or lump . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Environmental Degradation and Remediation

  • Decomposition Techniques

    Research has explored the decomposition of MTBE, a compound related to tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate, using advanced techniques such as cold plasma reactors. This method demonstrates the feasibility of decomposing MTBE into simpler compounds like methane, ethylene, and acetylene, highlighting an innovative approach to tackling environmental pollution caused by ether compounds (Hsieh et al., 2011).

  • Biodegradation and Bioremediation

    Several studies have focused on the biodegradation of MTBE, underscoring the potential for microbial action in remediating environments contaminated with this compound. Evidence of MTBE transformation and mineralization under aerobic and, to a lesser extent, anaerobic conditions has been reviewed, indicating the adaptability of microbial communities to these pollutants and the feasibility of using biological methods for environmental cleanup (Fiorenza & Rifai, 2003).

Chemical Synthesis and Industrial Applications

  • Synthetic Routes

    The exploration of synthetic routes for complex molecules like vandetanib, which may involve intermediates related to this compound, highlights the importance of such chemicals in facilitating industrial-scale synthesis. By analyzing various synthetic pathways, researchers can identify more efficient and commercially viable methods for producing therapeutically relevant compounds (Mi, 2015).

  • Chiral Synthesis Applications

    The use of chiral sulfinamides, closely related in functionality to the chemical , in the asymmetric synthesis of N-heterocycles, points to the significant role these compounds play in the production of enantiomerically pure pharmaceuticals. Through sulfinimine intermediates, researchers can access a wide array of structurally diverse and therapeutically valuable piperidines, pyrrolidines, and azetidines (Philip et al., 2020).

Toxicity and Environmental Safety

  • Toxicological Studies: Understanding the toxicological impact of compounds like MTBE on aquatic life forms part of the broader evaluation of the environmental safety of this compound related chemicals. Studies have determined the acute and chronic toxicity levels of MTBE, providing insights into its behavior in aquatic systems and the potential hazards it poses to non-target organisms (Werner et al., 2001).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The signal word for this compound is “Danger” and it has hazard statements H315-H318-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(5)9-7-6-8-12-4/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJWKSFJVZBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122632-07-9
Record name tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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